{bicyclo[2.2.2]octan-2-yl}methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bicyclo[2.2.2]octanylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-6-9-5-7-1-3-8(9)4-2-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJSENHSYHIVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304829 | |
| Record name | Bicyclo[2.2.2]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5019-91-0 | |
| Record name | Bicyclo[2.2.2]octane-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5019-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 167506 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005019910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.2]octane-2-methanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.2]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bicyclo 2.2.2 Octan 2 Yl Methanol and Its Core Structures
Construction of the Bicyclo[2.2.2]octane Ring System
The bicyclo[2.2.2]octane skeleton is a common motif in numerous natural products and serves as a valuable scaffold in medicinal chemistry and materials science. Its rigid structure presents unique synthetic challenges, leading to the development of several elegant methodologies for its construction.
Diels-Alder Cycloaddition Strategies
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone in the synthesis of the bicyclo[2.2.2]octane core. This powerful reaction involves the combination of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring, which constitutes the bridged system. Both intermolecular and intramolecular variants are widely employed.
A nature-inspired intramolecular Diels-Alder cycloaddition has been utilized to construct the sterically crowded bicyclo[2.2.2]octane core of andibenin B. nih.gov This approach efficiently establishes three new all-carbon quaternary stereocenters. nih.gov Similarly, intramolecular Diels-Alder reactions of products from modified Wessely oxidations have yielded functionalized bicyclo[2.2.2]octenones. researchgate.net
In another example, chiral bicyclo[2.2.2]octadiene ligands, valuable in asymmetric catalysis, are prepared from a bicyclo[2.2.2]octane-2,5-dione intermediate, which is itself synthesized via a Diels-Alder reaction. researchgate.net The reaction of 1,3-cyclohexadiene (B119728) derivatives with various dienophiles is a common strategy. For instance, heating a conjugated diene derived from the Birch reduction of o-methylanisole with a dienophile successfully forms the bicyclic adduct. cdnsciencepub.com An enantioselective approach involves a copper-mediated oxidative dearomatization of phenols to generate an ortho-quinol in situ, which then undergoes a [4+2] dimerization cascade to form bicyclo[2.2.2]octenones with high enantiomeric excess. nih.gov
Table 1: Examples of Diels-Alder Reactions for Bicyclo[2.2.2]octane Synthesis
| Diene / Precursor | Dienophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pyrazine derivative | Various | Heat | Bicyclo[2.2.2]diazaoctane | nih.gov |
| 2,6-dimethylbenzoquinone derivative | Intramolecular | Heat | Bicyclo[2.2.2]octane core of Andibenin B | nih.gov |
| Cyclooctatetraene | Maleic anhydride (B1165640) | [4+2] cycloaddition | Propellane precursor | rsc.org |
| ortho-Quinols (from phenols) | Dimerization | [(−)-sparteine]₂Cu₂O₂(PF₆)₂ | Bicyclo[2.2.2]octenone | nih.gov |
Radical Cyclizations and Cascade Reactions
Radical cyclizations offer a powerful alternative for forging the bicyclo[2.2.2]octane framework, particularly for heteroatomic variants like the diazabicyclo[2.2.2]octane core found in alkaloids such as stephacidins. nih.govtandfonline.com One prominent strategy involves a 6-exo-trig radical cyclization. tandfonline.com In this process, a diketopiperazine radical undergoes cyclization to form the central bicyclic ring system. tandfonline.com
These reactions can be initiated by single-electron transfer (SET) oxidation of enolates, generating the key radical intermediates. tandfonline.com For example, Trost and coworkers developed a novel route featuring a key radical cyclization to assemble the bicyclo[2.2.2]diazaoctane core of marcfortine B. nih.gov In some cases, these radical reactions can lead to unexpected rearrangements. A radical 4-exo cyclization of certain bicyclo[2.2.2]octene derivatives has been shown to construct a highly condensed tricyclo[3.3.1.02,7]nonane skeleton, demonstrating the complex pathways these reactive intermediates can follow. researchgate.net
Sequential Michael Addition Pathways
The formation of the bicyclo[2.2.2]octane ring through a sequence of two Michael additions has emerged as a robust and efficient strategy. This approach typically involves the reaction of a cyclohexenone-derived enolate with a Michael acceptor like methyl vinyl ketone (MVK). blucher.com.br Instead of isolating the initial 1,4-addition product, the reaction conditions promote a second, intramolecular Michael addition to close the second ring of the bicyclic system. blucher.com.br
This method provides a convenient alternative to the Diels-Alder reaction for preparing bicyclo[2.2.2]octan-2-ones. blucher.com.br A notable application is the total synthesis of pallamolides, where a highly diastereoselective sequential Michael addition is a key step. nih.govthieme-connect.com This transformation constructs the bicyclo[2.2.2]octane core while simultaneously creating two quaternary carbon centers with high stereocontrol. nih.govthieme-connect.com The success of the cyclization is often favored by a lack of significant steric hindrance and the energetic benefit of converting a π-bond into a σ-bond. blucher.com.br
Table 2: Sequential Michael Additions for Bicyclo[2.2.2]octane Core Formation
| Michael Donor (Enolate Precursor) | Michael Acceptor | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Cyclohex-2-enone | Methyl vinyl ketone | LDA, 0°C | Forms bicyclo[2.2.2]octan-2-one | blucher.com.br |
| Substituted Enone A | Substituted Enoate B | LDA, LiHMDS, -78 to 10°C | Forms two quaternary centers diastereoselectively | thieme-connect.com |
| Dienol silyl (B83357) ether | α,β-Unsaturated aldehydes | Diphenylprolinol silyl ether | Domino Michael/Michael reaction | researchgate.net |
Transition Metal-Catalyzed Approaches
Transition metal catalysis provides a modern and efficient means to access the bicyclo[2.2.2]octane framework. A novel process involves the palladium-catalyzed oxidative cyclization of 1,4-dimethylene cyclohexane. google.comjustia.com In the presence of an oxidizing agent and a palladium catalyst, this readily available starting material is converted into oxo-substituted bicyclo[2.2.2]octane species, which can be further derivatized. google.comjustia.com
Another significant transition metal-catalyzed method is ring-closing metathesis (RCM). While often used to form macrocycles, RCM can be applied to synthesize complex polycyclic systems. For example, propellanes incorporating a bicyclo[2.2.2]octene unit have been synthesized using a sequence involving a Diels-Alder reaction followed by C-allylation and then a crucial RCM step with a Grubbs catalyst. rsc.org
Organometallic Reagent-Mediated Transformations
Organometallic reagents are instrumental in constructing bicyclo[2.2.2]octane systems, particularly those containing heteroatoms from Group 14. A novel approach to bicyclic stannasilanes involves the one-pot reaction of 1,4-dihalogen-substituted cyclohexasilanes with diorganodichlorostannanes in the presence of magnesium metal. acs.org This reaction yields 1,2,3,4,5,6-hexasila-7,8-distannabicyclo[2.2.2]octanes, showcasing a unique method for building the bicyclic skeleton with silicon and tin atoms. acs.org
While less common for forming the carbon-based core, organometallic reagents like methyllithium (B1224462) are used to modify existing bicyclo[2.2.2]octane structures, for example, by adding to ketone functionalities within the ring system. cdnsciencepub.com
Enantioselective Synthesis of {Bicyclo[2.2.2]octan-2-yl}methanol and Chiral Analogs
The synthesis of enantiomerically pure this compound and related chiral analogs relies on establishing stereocenters on the bicyclo[2.2.2]octane core. This is primarily achieved through the asymmetric reduction of a ketone precursor, such as bicyclo[2.2.2]octan-2-one, or by constructing the ring system in a chiral fashion from the outset.
Enzymatic and Organocatalytic Methods: Enzymatic reactions offer exceptional selectivity. Ketoreductases (KREDs) have been used for the asymmetric reduction of bicyclo[2.2.2]octane-2,5-dione to yield a chiral diol precursor with over 99.5% enantiomeric excess (ee). This diol is a versatile intermediate for chiral bicyclic compounds. Lipases have also been employed for the kinetic resolution of enol acetate (B1210297) derivatives of the bicyclic dione (B5365651). researchgate.net
Organocatalysis has proven highly effective. A domino Michael/Michael reaction, catalyzed by a chiral diphenylprolinol silyl ether, can produce bicyclo[2.2.2]octanone derivatives in a nearly optically pure form. researchgate.netresearchgate.net This tandem reaction builds the chiral bicyclic core in a single, highly controlled process. researchgate.net
Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes with chiral ligands are also pivotal. A notable example is the copper-catalyzed oxidative dearomatization/[4+2] dimerization cascade, which uses a chiral sparteine (B1682161) ligand to produce bicyclo[2.2.2]octenones with high enantioselectivity. nih.gov Asymmetric transfer hydrogenation (ATH) of a ketone adjacent to a bicyclic core, a method proven for other bicyclic systems, represents a direct and powerful strategy for the enantioselective synthesis of chiral alcohols like this compound from their corresponding ketones. acs.org
Table 3: Selected Enantioselective Syntheses of Chiral Bicyclo[2.2.2]octane Derivatives
| Method | Catalyst / Chiral Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Enzymatic Reduction | Ketoreductase (KRED-101) | Bicyclo[2.2.2]octane-2,5-dione | (1R,4R,6S)-Diol precursor | >99.5% | |
| Oxidative Dimerization | [(−)-sparteine]₂Cu₂O₂ complex | 2,5-disubstituted phenol (B47542) | (3S,10S)-Bicyclo[2.2.2]octenone | 99% | nih.gov |
| Domino Reaction | Diphenylprolinol silyl ether | Dienol silyl ether & α,β-unsaturated aldehyde | Chiral bicyclo[2.2.2]octanone | Nearly optically pure | researchgate.net |
| Enzymatic Resolution | Immobilized lipases | Enol acetate derivative | Chiral bicyclo[2.2.2]octane-2,5-dione | 98% | researchgate.net |
Enzymatic Reduction Methodologies
Enzymatic reductions offer a powerful and highly selective method for the synthesis of chiral alcohols from their corresponding ketones. In the context of bicyclo[2.2.2]octane systems, enzymatic kinetic resolution has been effectively employed to obtain enantiomerically pure compounds. For instance, the Diels-Alder reaction between 3,6-dimethyl-o-quinone monoacetal and 1,1-diethoxyethylene yields a bicyclo[2.2.2]octene derivative, which can then be converted to enantiopure bicyclo[2.2.2]octene through an enzymatic kinetic resolution process. beilstein-journals.org
A notable application of this strategy is the practical synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione, a precursor for useful chiral diene ligands. This chemo-enzymatic route utilizes a Diels-Alder reaction followed by the resolution of an enol acetate derivative using immobilized lipases. nih.gov
Asymmetric Catalysis for Bicyclo[2.2.2]octenone and Related Systems
The development of asymmetric catalytic methods provides an efficient pathway to enantiomerically enriched bicyclo[2.2.2]octenone scaffolds. One successful approach involves a copper-mediated asymmetric oxidative dearomatization/[4+2] dimerization cascade of substituted phenols. nih.gov This method has been applied to the enantioselective synthesis of natural products like (+)-aquaticol. nih.gov
Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[2.2.2]octenones. A highly enantioselective, organocatalytic tandem ortho-hydroxylative phenol dearomatization-[4+2] reaction has been developed using a chiral oxaziridinium organocatalyst. This methodology demonstrates high enantioselectivity for a variety of phenol substitution patterns and has been successfully applied on a gram-scale. chemrxiv.org Another strategy employs a hybrid system of two secondary amine catalysts to facilitate the asymmetric Michael reaction of α,β-unsaturated aldehydes and ketones, leading to the formation of the bicyclo[2.2.2]octanone skeleton with high stereoselectivity. bohrium.com
| Catalytic System | Reaction Type | Key Features | Reference |
| Copper-mediated | Oxidative Dearomatization/[4+2] Dimerization | Enantioselective synthesis of bicyclo[2.2.2]octenones from phenols. | nih.gov |
| Chiral Oxaziridinium | ortho-Hydroxylative Phenol Dearomatization/[4+2] | High enantioselectivity for a wide range of phenols. | chemrxiv.org |
| Dual Secondary Amines | Asymmetric Michael Reaction | High stereoselectivity in the formation of the bicyclo[2.2.2]octanone skeleton. | bohrium.com |
Diastereoselective Routes to Bicyclo[2.2.2]octan-2-one Derivatives
Diastereoselective synthesis provides control over the relative stereochemistry of multiple chiral centers within the bicyclo[2.2.2]octane framework. An organocatalytic tandem Michael-Michael reaction has been developed for the synthesis of complex, polycyclic compounds containing the bicyclo[2.2.2]octan-2-one core. This method affords products in satisfactory yields and with excellent diastereoselectivities. thieme-connect.comthieme-connect.com
Another approach involves sequential Michael additions. For example, the reaction of an enolate with methyl vinyl ketone can lead to the formation of a bicyclo[2.2.2]octan-2-one derivative as a mixture of diastereoisomers. blucher.com.br The success of this cyclization is often influenced by the steric hindrance of the substituents. blucher.com.br Furthermore, a stereoselective Diels-Alder cycloaddition has been explored to construct the bicyclo[2.2.2]octane skeleton, although this approach can sometimes be complicated by polymerization and a lack of stereoselectivity. escholarship.org
Retrosynthetic Analysis Strategies for Bicyclic Alcohols
Retrosynthetic analysis is a critical tool for planning the synthesis of complex molecules like bicyclic alcohols. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections and functional group interconversions.
Functional Group Interconversions in Retrosynthesis
A key step in the retrosynthesis of this compound is the disconnection of the alcohol functionality to its corresponding ketone, bicyclo[2.2.2]octan-2-one. This is a standard functional group interconversion (FGI). The synthesis of amino acid derivatives containing the bicyclo[2.2.2]octane scaffold often requires multiple functional group interconversions followed by an asymmetric Strecker reaction. scispace.com In the context of more complex natural products containing the bicyclo[2.2.2]diazaoctane ring system, a series of functional group interconversions are often necessary to achieve the final target. rsc.org
Strategic Bond Disconnections for the Bicyclo[2.2.2]octane Skeleton
The most powerful retrosynthetic disconnection for the bicyclo[2.2.2]octane skeleton is the [4+2] cycloaddition, or Diels-Alder reaction. evitachem.com This strategy simplifies the bicyclic core into a cyclohexadiene derivative (the diene) and a substituted alkene (the dienophile). evitachem.com This approach is fundamental to many synthetic routes. For instance, in the synthesis of bicyclo[2.2.2]oct-7-ene-tetracarboxylic acid derivatives, a double Diels-Alder cycloaddition of maleic anhydride onto a 2H-pyran-2-one core is the key step. arkat-usa.org
In more complex systems, other strategic disconnections are considered. For tetracyclic skeletons containing a bicyclo[2.2.2]octane unit, disconnection of a bond that significantly reduces structural complexity is a primary goal. acs.org Convergent strategies, which involve the coupling of fragments of similar complexity, are often employed to improve synthetic efficiency. nih.gov These strategies rely on identifying reasonable bond disconnections and utilizing enabling synthetic methodologies for fragment assembly. nih.gov
Reactivity and Mechanistic Investigations of Bicyclo 2.2.2 Octan 2 Yl Methanol and Its Derivatives
Radical Rearrangements and Stability Studies
The rigid bicyclo[2.2.2]octane skeleton provides a unique platform to study the intricate details of radical rearrangements and the influence of substituents on their stability and reaction pathways.
Bicyclo[2.2.2]oct-5-en-2-yl to Bicyclo[3.2.1]oct-6-en-2-yl Radical Transformations
Theoretical calculations using Density Functional Theory (DFT) have shown that for the parent system (with a hydrogen substituent), the bicyclo[2.2.2]octene radical is approximately 2.3 kcal/mol more stable than the rearranged bicyclo[3.2.1]octene radical. This rearrangement is a manifestation of the well-documented homoallyl to cyclopropylcarbinyl radical rearrangement.
Influence of Substituent Effects on Radical Stability and Selectivity
The delicate balance between the stability of the initial and rearranged radicals can be significantly influenced by the nature of substituents on the bicyclic framework. The position and electronic nature of these substituents can either favor the initial bicyclo[2.2.2]octenyl radical or promote the rearrangement to the bicyclo[3.2.1]octenyl system.
Studies on 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radicals have demonstrated that radical-stabilizing substituents can overcome the inherent strain of the bicyclo[3.2.1]octene system, leading to a preference for the rearranged product. For instance, substituents such as alkoxy and phenyl groups at the 4-position promote the rearrangement to the corresponding 2-substituted bicyclo[3.2.1]oct-6-en-2-yl radicals. This is attributed to the ability of these groups to stabilize the adjacent radical center in the rearranged product.
Conversely, when the substituent at the 4-position is a silyloxymethyl or benzyl (B1604629) group, the unrearranged bicyclo[2.2.2]octene product is favored. This suggests that in these cases, the secondary bicyclo[2.2.2]oct-5-en-2-yl radical is more stable than the tertiary bicyclo[3.2.1]oct-6-en-2-yl radical that would be formed upon rearrangement. This interplay highlights the competition between ring strain and radical stabilization in determining the reaction outcome.
The stereochemistry of the rearranged products has also been investigated, with the equatorial isomers being favored over the axial isomers. This preference is attributed to torsional steering effects during the radical reduction process.
| Substituent at C4 | Predominant Product | Reference |
| Alkoxy | Rearranged (Bicyclo[3.2.1]octene) | |
| Phenyl | Rearranged (Bicyclo[3.2.1]octene) | |
| Silyloxymethyl | Unrearranged (Bicyclo[2.2.2]octene) | |
| Benzyl | Unrearranged (Bicyclo[2.2.2]octene) |
Functional Group Transformations at the Hydroxymethyl Moiety and Bicyclic Core
The hydroxymethyl group of {bicyclo[2.2.2]octan-2-yl}methanol and other functional groups on the bicyclic core can undergo a variety of transformations, providing access to a diverse range of derivatives.
Oxidation and Reduction Pathways
The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). For instance, the oxidation of a hydroxymethyl group on a bicyclo[2.2.2]octane derivative has been reported as a step in the synthesis of more complex molecules. google.com
Conversely, the reduction of carbonyl functionalities on the bicyclo[2.2.2]octane skeleton is a common transformation. For example, the reduction of a keto group to a hydroxyl group has been achieved using sodium borohydride (B1222165) (NaBH₄) and L-Selectride. The reduction of a bicyclo[2.2.2]octane-2-carboxylic acid derivative to the corresponding alcohol can also be accomplished. orgsyn.org
Nucleophilic Substitution and Esterification Reactions
The hydroxyl group of this compound is amenable to nucleophilic substitution and esterification reactions. Esterification can be achieved by reacting the alcohol with acyl chlorides or carboxylic acids under appropriate conditions. For example, bicyclo[2.2.2]octan-2-ols have been converted to their corresponding esters, and these reactions have been used in the synthesis of biologically active compounds.
Nucleophilic substitution at the hydroxymethyl group, often after conversion to a better leaving group like a tosylate, allows for the introduction of various functionalities. While the bridgehead positions of the bicyclo[2.2.2]octane system are generally inert to nucleophilic substitution, functional groups at other positions, including the exocyclic hydroxymethyl group, can participate in these reactions. google.com
Mechanistic Insights into Cycloaddition and Fragmentation Reactions
The rigid bicyclo[2.2.2]octene framework, often synthesized via Diels-Alder reactions, provides a platform for studying fascinating cycloaddition and fragmentation reactions, offering routes to complex polycyclic structures.
The Diels-Alder reaction is a cornerstone for the synthesis of the bicyclo[2.2.2]octene skeleton. arkat-usa.orgnih.gov For instance, the reaction between a 1,3-cyclohexadiene (B119728) and a dienophile can construct the core structure, which can then be further functionalized. arkat-usa.orgnih.gov
Once formed, these bicyclic systems can undergo various fragmentation reactions. A notable example is the Alder-Rickert reaction, which involves the thermal extrusion of a small molecule, such as ethylene, from a bicyclo[2.2.2]octadiene derivative to form an aromatic compound. The propensity for this fragmentation can even be observed in the ground-state structures of some bicyclo[2.2.2]octadiene and bicyclo[2.2.2]octene derivatives.
Other fragmentation pathways have also been explored. For example, a fragmentation reaction of a bicyclo[2.2.2]octane derivative has been utilized as a key step in the synthesis of the C ring of taxane (B156437) diterpenes. This particular reaction involved the cleavage of a C-C bond upon treatment with a base. Mechanistic studies have also been conducted on the fragmentation of bicyclo[2.2.2]octyl cations, which can proceed through various rearrangement and cleavage pathways.
Oxidative Scission of Bicyclo[2.2.2]octenones
Bicyclo[2.2.2]octenones, which are often synthesized via Diels-Alder reactions of masked o-benzoquinones (MOBs), are versatile intermediates in organic synthesis. acs.orgresearchgate.netnih.govnih.gov A significant transformation of these systems involves the selective oxidative scission of the C1–C2 bond, a process that opens up the bicyclic framework to produce highly functionalized cyclohexene (B86901) derivatives. acs.orgnih.gov This methodology expands the synthetic utility of the bicyclo[2.2.2]octenone skeleton, providing access to a variety of complex molecular architectures. acs.orgresearchgate.netnih.gov
The oxidative cleavage can be achieved through several methods, including the fragmentation of ketoximes and Schmidt-type reactions. acs.orgresearchgate.net These reactions have been shown to be chemoselective, leaving other functional groups, such as olefins, intact for further manipulation. nih.gov The presence of an α-dimethoxycarbonyl group on the bicyclo[2.2.2]octenone is crucial for these unique reactivities. acs.orgnih.gov
The proposed mechanism for the oxidative scission via ketoxime fragmentation involves acidic conditions promoting the departure of the oxime's hydroxyl group. acs.org The neighboring cyclic acetal (B89532) group then facilitates the cleavage of the C1–C2 bond by forming an oxonium intermediate. acs.org This process ultimately leads to the formation of functionalized cyclohexene products where the cleaved carbonyls can be transformed into diverse functionalities like lactones, nitriles, diesters, and lactam-lactone moieties. nih.gov
Below is a table summarizing the scope of a tethered oxidative cleavage reaction involving the insertion of azidopropanol to a bicyclo[2.2.2]octenone derivative.
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | H | 6a | 75 |
| 2 | Me | H | 6b | 72 |
| 3 | Ph | H | 6c | 68 |
| 4 | H | Me | 6d | 70 |
Table 1: Scope of Tethered Oxidative Cleavage. This table is based on data presented in the source literature. nih.gov
Palladium-Catalyzed Transformations and Product Regioselectivity
Palladium catalysis has emerged as a powerful tool for the functionalization of the bicyclo[2.2.2]octane framework, enabling a variety of transformations with often high levels of control over product regioselectivity. These reactions provide access to a diverse range of substituted bicyclic structures that are valuable in medicinal chemistry and natural product synthesis. justia.com
One notable application is the palladium-catalyzed oxidation of 1,4-dimethylene cyclohexane, which affords oxo-substituted bicyclo[2.2.2]octane derivatives. justia.com This process represents a novel and efficient method for the commercial production of these important building blocks. justia.com Palladium catalysts are also employed in cross-coupling reactions. For instance, a palladium-catalyzed C–C bond cleavage of cyclobutanol (B46151) derivatives coupled with a Mizoroki–Heck cascade reaction has been developed to construct densely functionalized bicyclo[2.2.2]octane frameworks. nih.gov In this reaction, the choice of ligand is critical for achieving high conversion and yield of the desired bicyclic product. nih.gov
The regioselectivity of palladium-catalyzed additions of nucleophiles to cycloalkenyl esters, including those with a bicyclic structure, can often be predicted by analyzing the stereochemistry of the intermediate Pd-π-allyl complex. nih.gov Steric hindrance from substituents on the bicyclic framework can effectively block one face of the π-allyl complex, directing the incoming nucleophile to the less hindered position and thus controlling the regioselectivity of the addition. nih.gov
Intramolecular palladium-catalyzed allylic alkylation has been successfully utilized for the enantio- and diastereoselective synthesis of bicyclo[2.2.2]octan-2,3-diones and quinuclidin-2-ones. nih.gov This method allows for the stereocontrolled formation of these complex bicyclic systems. nih.gov Furthermore, palladium-catalyzed hydrosilane-iodoarene coupling has been used to synthesize derivatives of 1-phospha-4-silabicyclo[2.2.2]octane, demonstrating the versatility of palladium catalysis in modifying the bridgehead positions of the bicyclic system. arkat-usa.org
Aryl fluorides can be synthesized from arylboronic acid derivatives using a palladium-catalyzed reaction with Selectfluor. The mechanism is thought to proceed through a single-electron-transfer pathway involving a Pd(III) intermediate. organic-chemistry.org
The following table provides examples of palladium-catalyzed reactions on bicyclo[2.2.2]octane precursors.
| Catalyst System | Reactants | Product Type | Key Feature |
| Pd(OAc)₂ / Xantphos | Dihydroxylated pinene derivative, gem-dichloroalkene | Densely functionalized bicyclo[2.2.2]octane | C–C bond cleavage/vinylation/Mizoroki–Heck cascade nih.gov |
| Palladium compound | 1,4-Dimethylene cyclohexane, oxidizing agent | Oxo-substituted bicyclo[2.2.2]octane | High conversion yield justia.com |
| Palladium catalyst | Cycloalkenyl ester, malonate | Substituted bicycloalkane | Regioselectivity controlled by sterics nih.gov |
| Palladium catalyst | Allylic substrate | Bicyclo[2.2.2]octan-2,3-dione | Enantio- and diastereoselective nih.gov |
Table 2: Examples of Palladium-Catalyzed Transformations. This table summarizes information from the cited literature.
Rigidity and Reactivity Correlations in Bridgehead Systems
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane system provides a unique scaffold for studying the relationship between molecular rigidity and chemical reactivity, particularly at the bridgehead positions. The constrained geometry of this bicyclic framework influences the stability of reactive intermediates and transition states, leading to distinct reactivity patterns compared to more flexible acyclic or monocyclic systems.
The reactivity of bridgehead positions in bicyclo[2.2.2]octane derivatives is a subject of considerable interest. For instance, chlorination of bicyclo[2.2.2]octane can afford significant quantities of the bridgehead chloride, a result that differs from the halogenation of the more strained norbornane (B1196662) system. sci-hub.se This suggests that the bicyclo[2.2.2]octane framework can accommodate the geometric requirements of certain radical intermediates at the bridgehead.
The rigidity of the bicyclo[2.2.2]octane core also plays a role in its use as a bioisostere for benzene (B151609) rings in medicinal chemistry. nih.govresearchgate.net Its well-defined, non-planar structure can position substituents in precise spatial arrangements, which can be advantageous for binding to biological targets. However, the steric bulk and electronic properties of the bicyclo[2.2.2]octane cage can also influence reactivity. For example, the condensation of a bicyclo[2.2.2]octane-amine with nadic anhydride (B1165640) is significantly more sluggish than the corresponding reaction with the more strained and less sterically hindered bicyclo[1.1.1]pentane-amine. nih.govresearchgate.net This difference in reactivity is attributed to a combination of lower steric hindrance and higher intrinsic nucleophilicity of the bicyclo[1.1.1]pentane amine. nih.govresearchgate.net
Studies on the deprotonation of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]octane-2,6-dione have revealed unexpected reactivity patterns. The 2,5-dione undergoes base-catalyzed hydrogen-deuterium exchange significantly faster than the corresponding monoketone, bicyclo[2.2.2]octan-2-one. cdnsciencepub.com This rate enhancement is attributed to a polar effect of the second carbonyl group stabilizing the incipient enolate. cdnsciencepub.com In contrast, the 2,6-dione is surprisingly much less reactive than the monoketone. cdnsciencepub.com The reason for this low reactivity is not fully understood but may involve a through-space interaction between the two carbonyl groups. cdnsciencepub.com
The transmission of electronic effects through the rigid bicyclo[2.2.2]octane framework has also been investigated. The acidity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids shows a strong dependence on the field/inductive effects of the substituent, with little contribution from resonance effects. This demonstrates that electronic effects can be effectively transmitted through the non-conjugated bicyclic system, primarily via through-space interactions.
Advanced Applications in Organic Synthesis and Molecular Design
{Bicyclo[2.2.2]octan-2-yl}methanol as a Chiral Building Block
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. This compound, with its inherent chirality when appropriately substituted, serves as a valuable chiral building block. The rigid bicyclic system provides a well-defined spatial arrangement of substituents, which is crucial for achieving high levels of stereocontrol in asymmetric reactions.
Researchers have developed various strategies to obtain enantiopure bicyclo[2.2.2]octane derivatives. One notable method involves the asymmetric reduction of a precursor ketone. For instance, genetically engineered Saccharomyces cerevisiae has been used to reduce bicyclo[2.2.2]octane-2,5-dione to its corresponding diol with over 99.5% enantiomeric excess. This enzymatic approach offers a green and efficient route to chiral bicyclo[2.2.2]octane intermediates.
Furthermore, the development of tandem reactions has provided rapid access to a variety of bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities under metal-free conditions. rsc.org These chiral esters can then be transformed into a range of other functionalized bicyclo[2.2.2]octane derivatives, including chiral alcohols like this compound. The predictable stereochemical outcomes of reactions involving these chiral scaffolds make them highly valuable in the synthesis of complex molecules with specific stereochemical requirements. nih.gov
Utilization as a Rigid Molecular Scaffold in Structure-Activity Relationship (SAR) Studies
The defined and rigid nature of the bicyclo[2.2.2]octane core makes it an ideal scaffold for structure-activity relationship (SAR) studies in medicinal chemistry. acs.orgnih.gov By systematically modifying substituents on this fixed framework, chemists can probe the specific interactions between a molecule and its biological target, leading to the optimization of drug candidates.
Design of Three-Dimensional Molecular Architectures for Biological Evaluation
The three-dimensional (3D) shape of a molecule is a critical determinant of its biological activity. The bicyclo[2.2.2]octane scaffold provides a robust platform for constructing molecules with precise 3D geometries. researchgate.net This allows for the exploration of chemical space in a more controlled manner compared to flexible aliphatic chains or flat aromatic rings. The rigidity of the scaffold helps to pre-organize the pharmacophoric groups in a conformation that is favorable for binding to a biological target, which can lead to enhanced potency and selectivity. nih.gov
The use of rigid scaffolds like bicyclo[2.2.2]octane is particularly promising in the design of inhibitors for enzymes such as kinases, where specific spatial arrangements of functional groups are required for effective binding. acs.orgnih.gov
Bioisosteric Replacement Strategies, including Phenyl Ring Mimics
A significant application of the bicyclo[2.2.2]octane core is its use as a bioisostere for the phenyl ring. pharmablock.comnih.gov Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the pharmacokinetic or pharmacodynamic properties of a compound. While aromatic rings are prevalent in many drugs, they can sometimes lead to issues with metabolism and toxicity. pharmablock.com
The fully aliphatic and three-dimensional bicyclo[2.2.2]octane ring serves as a non-classical bioisostere for a para-substituted phenyl group. pharmablock.com This replacement can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability, and reduced lipophilicity. nih.govenamine.net For example, replacing a phenyl ring with a bicyclo[2.2.2]octane derivative in the anticancer drug Imatinib resulted in enhanced metabolic stability. nih.gov
The geometric parameters of the bicyclo[2.2.2]octane scaffold are remarkably similar to those of a para-substituted phenyl ring, allowing it to mimic the spatial orientation of substituents. pharmablock.comnih.gov This makes it a valuable tool for medicinal chemists seeking to "escape from flatland" and design more three-dimensional and drug-like molecules. pharmablock.com
| Scaffold Feature | Bicyclo[1.1.1]pentane (BCP) | Bicyclo[2.2.2]octane (BCO) | Cubane (CUB) | p-Phenyl (p-Ph) |
| Fraction of sp3 carbons (Fsp3) | 1.0 | 1.0 | 1.0 | 0 |
| Distance between connecting atoms (Å) | 1.85 | 2.60 | 2.72 | 2.82 |
This table compares key properties of bicyclo[2.2.2]octane with other phenyl ring bioisosteres, highlighting its three-dimensional character.
Core Scaffold Development for Molecular Probes and Inhibitors
The bicyclo[2.2.2]octane framework has been successfully employed as a core scaffold in the development of molecular probes and inhibitors for various biological targets. mdpi.comresearchgate.net Its rigid structure allows for the precise positioning of functional groups to interact with specific binding sites on proteins.
For instance, fused bicyclo[2.2.2]octenes have been investigated as potential non-covalent inhibitors of the SARS-CoV-2 3CL pro main protease. mdpi.comresearchgate.netnih.gov In these studies, the rigid bicyclic core served as a platform for attaching various substituents to probe the enzyme's active site. mdpi.comresearchgate.net While the initial compounds showed micromolar inhibitory activity, these findings demonstrate the potential of the bicyclo[2.2.2]octane scaffold as a starting point for the development of new antiviral agents. mdpi.comresearchgate.netnih.gov
Furthermore, derivatives of bicyclo[2.2.2]octan-2-ol have shown significant antiprotozoal activity against the organisms that cause malaria and sleeping sickness. nih.gov Esters of these alcohols, in particular, have demonstrated promising results in inhibiting Trypanosoma brucei and Plasmodium falciparum. nih.gov
Role in Complex Natural Product Total Synthesis
The bicyclo[2.2.2]octane skeleton is a structural motif found in a number of natural products. nih.gov Therefore, synthetic routes to this framework are of great interest to chemists engaged in the total synthesis of complex natural products. The Diels-Alder reaction is a common method for constructing the bicyclo[2.2.2]octene core, which can then be further elaborated to access the desired natural product. nih.govrsc.org
The rigid bicyclo[2.2.2]octane framework can also serve as a key intermediate in the synthesis of other complex ring systems. For example, bicyclo[2.2.2]octenones can undergo various rearrangements to form diverse and intricate molecular architectures. acs.org
Application in Specialty Chemicals and Advanced Materials Research
The unique structural properties of this compound and its derivatives also lend themselves to applications in the fields of specialty chemicals and advanced materials. cymitquimica.com The rigidity and defined geometry of the bicyclo[2.2.2]octane unit can impart specific properties to polymers and other materials.
Bicyclo[2.2.2]octane diols and diacids are used as specialty monomers in the production of certain polymers. google.com The incorporation of this rigid bicyclic unit into a polymer backbone can influence its thermal properties, mechanical strength, and other material characteristics. Furthermore, the ability to functionalize the bicyclo[2.2.2]octane core allows for the tailoring of material properties for specific applications. Tandem Michael addition reactions on polymer-supported reagents have been used to create libraries of bicyclo[2.2.2]octane derivatives for combinatorial decoration. acs.org
Development of Polymers and Polymer Additives
The rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane core makes this compound and its derivatives attractive building blocks for the synthesis of novel polymers and polymer additives. solubilityofthings.comcymitquimica.com The incorporation of this bulky, alicyclic moiety can significantly influence the properties of polymeric materials, leading to enhanced thermal stability, improved mechanical strength, and tailored solubility. solubilityofthings.comresearchgate.net
Researchers have explored the use of bicyclo[2.2.2]octane derivatives as monomers in polymerization reactions. For instance, polyesters containing bicyclo[2.2.2]octane rings have been synthesized from 1,4-bis(hydroxymethyl)bicyclo[2.2.2]octane. These polymers exhibit higher melting points and improved thermal and oxidative stabilities when compared to analogous polymers containing phenylene or cyclohexylene rings. researchgate.net The enhanced stability is attributed to the rigid bicyclic structure, which can create a more ladder-like polymer architecture. researchgate.net
Furthermore, derivatives of the bicyclo[2.2.2]octene system, which can be synthesized from this compound, are valuable in the field of polymer chemistry. nih.govrsc.org These compounds can undergo ring-opening metathesis polymerization (ROMP) to produce polymers with unique architectures and properties. The synthesis of propellanes, which are molecules with three rings sharing a single carbon-carbon bond, containing a bicyclo[2.2.2]octene unit has been achieved and these structures are noted for their potential applications in polymer chemistry. nih.govrsc.org The inherent strain and rigidity of these bicyclic systems offer a route to creating polymers with precisely controlled characteristics.
The synthesis of functionalized bicyclo[2.2.2]octane derivatives has also been advanced through the use of polymer-supported reagents. nih.govacs.orgrsc.org This methodology allows for the efficient, multi-step synthesis of libraries of bicyclo[2.2.2]octane compounds, which can then be screened for their utility as polymer additives or as monomers for new materials. rsc.org
Contribution to Fragrance Chemistry
The unique, rigid structure of the bicyclo[2.2.2]octane skeleton has been leveraged in the field of fragrance chemistry to create novel scent compounds. By using the bicyclo[2.2.2]octane framework as a bioisostere (a substitute for another chemical group with similar spatial arrangement), chemists can design new molecules with interesting and desirable olfactory properties. researchgate.netchemistryviews.org
Derivatives of this compound have been investigated as alternatives to traditional fragrance ingredients, such as those containing a benzene (B151609) ring. researchgate.netchemistryviews.org Studies have shown that replacing a benzene ring with a bicyclo[2.2.2]octane moiety results in compounds that retain a distinct aroma. While sometimes the scent is similar to the parent benzene-containing fragrance, in other cases, it is entirely different, occasionally producing high-intensity odors. This suggests that the bicyclo[2.2.2]octane scaffold is a valuable tool for the discovery of new and unique fragrances. researchgate.netchemistryviews.org
Patents have been filed for the use of various saturated and unsaturated bicyclo[2.2.2]octane derivatives, including alcohols, as fragrance materials. These compounds are reported to contribute a range of notes, including woody, camphoraceous, patchouli, and floral scents. google.com For example, specific bicyclo[2.2.2]octane analogues of patchouli alcohol have been synthesized and their olfactory properties evaluated. researchgate.net
One particular derivative, 4-isopropyl-1,5-dimethyl-2-oxa-bicyclo[2.2.2]octane, which can be synthesized from a related cyclohexenyl methanol (B129727), has been described as possessing herbal, camphor, woody, minty, and patchouli notes. google.com Another example is 1-[5(or 6)-methyl-7(or 8)-1-(methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one, which has been reviewed for its use as a fragrance ingredient. nih.gov
The research into bicyclo[2.2.2]octane derivatives in fragrance chemistry highlights a strategy of molecular design where the rigid, three-dimensional shape of the scaffold is a key determinant of the resulting odor. This approach allows for the fine-tuning of scent profiles and the creation of entirely new fragrance experiences.
Computational and Theoretical Investigations of Bicyclo 2.2.2 Octan 2 Yl Methanol and Its Analogs
Quantum Chemical Analysis of Electronic Structure and Substituent Effects
Quantum chemical calculations provide valuable insights into the electronic structure, stability, and reactivity of {bicyclo[2.2.2]octan-2-yl}methanol and its derivatives. These computational methods allow for a detailed examination of how substituents on the bicyclo[2.2.2]octane core influence its properties.
Inductive and Field Effects in Bicyclo[2.2.2]octane Derivatives
The bicyclo[2.2.2]octane (BCO) system is a classic model for studying the transmission of non-conjugative substituent effects, often debated as either through-bond (inductive) or through-space (field) effects. nih.govacs.org Due to its rigid structure, the resonance effect between substituents at the 1 and 4 positions is negligible, making it an ideal system to isolate and quantify inductive/field effects. nih.govacs.org
Quantum chemical modeling, particularly using methods like Density Functional Theory (DFT), has been employed to investigate these interactions. One approach involves the use of the "charge of the substituent active region" (cSAR) concept, which quantifies the electronic effect of a substituent. nih.govresearchgate.net Studies on 1-monosubstituted BCO derivatives have shown that the influence of a substituent is transmitted through the sigma bonds of the cage structure. nih.gov The attenuation of the substituent effect at positions 2, 3, and 4 follows a ratio close to the theoretical 3:2:1 for an inductive effect, providing strong evidence for a through-bond mechanism. nih.gov
Comparisons between 1-substituted BCO derivatives and monosubstituted benzenes reveal that the substituent effect in the aromatic system is approximately 1.7 times stronger, which is attributed to the combined influence of both inductive and resonance effects in the phenyl series, whereas only the inductive effect operates in the BCO series. nih.govacs.org These computational findings are crucial for understanding and predicting the reactivity and properties of functionalized bicyclo[2.2.2]octane derivatives, including this compound.
Table 1: Comparison of Calculated Substituent Effects
| Derivative Type | Predominant Effect(s) | Relative Strength of Substituent Effect | Reference |
| 1-Substituted Bicyclo[2.2.2]octane | Inductive | 1 | nih.govacs.org |
| Monosubstituted Benzene (B151609) | Inductive and Resonance | ~1.7 | nih.govacs.org |
Charge Transfer Processes and Electronic Interactions
The bicyclo[2.2.2]octane cage can act as a rigid spacer or bridge in studies of intramolecular charge transfer (CT) and electron transfer (ET) between donor and acceptor groups. Its sigma-bond framework provides a well-defined pathway for through-bond interactions.
Computational studies, such as Natural Bond Orbital (NBO) analysis, have been used to explore the communication between donor and acceptor moieties attached to the BCO scaffold. nih.gov In systems where a donor and an acceptor are linked to the bridgehead carbons of BCO, the sigma-system facilitates electronic communication. nih.gov Interestingly, studies on benzo-annulated BCO derivatives, where benzene rings are fused to the bicyclic core, have shown that increasing the number of pi-systems does not necessarily enhance the rate of charge transfer. nih.gov This suggests that the sigma-framework of the BCO cage can be the dominant pathway for electron transport. nih.gov
These investigations are fundamental to the design of molecular wires and understanding long-range electronic interactions in molecules. For derivatives like this compound, understanding these electronic interactions is key to predicting their behavior in different chemical environments.
Conformational Analysis and Dynamics
The bicyclo[2.2.2]octane skeleton is conformationally rigid. However, substituents, such as the hydroxymethyl group in this compound, can exhibit rotational freedom. Computational methods are employed to determine the preferred conformations and the energy barriers associated with their interconversion.
For the parent bicyclo[2.2.2]octane, the boat-shaped conformation is considered the most stable. doubtnut.com In substituted derivatives, the orientation of the substituent relative to the bicyclic cage is of interest. For example, in steroidal molecules containing a BCO rotator, solid-state NMR and X-ray diffraction studies, complemented by computational analysis, have revealed the dynamic behavior of the BCO unit. nih.gov These studies show that the BCO fragment can undergo rapid rotation in the solid state, with energy barriers that are smaller than thermal energies at room temperature. nih.gov
Strain Energy and Stability Studies
The bicyclo[2.2.2]octane system possesses inherent ring strain due to its bridged structure. solubilityofthings.com Computational methods, such as DFT calculations, are used to quantify this strain energy. Homodesmotic reactions, which are theoretical reactions where the number and types of bonds are conserved on both sides of the equation, are often used to calculate ring strain energy. acs.org
The stability of bicyclo[2.2.2]octane derivatives is influenced by this inherent strain. escholarship.org For instance, in reactions involving radical intermediates on the BCO skeleton, the interplay between ring strain and the stability of the radical can dictate the reaction's outcome, leading to either rearranged or cyclized products. acs.orgescholarship.org The introduction of substituents can further modulate the strain and stability of the system.
Understanding the strain energy of the this compound scaffold is important for predicting its thermodynamic properties and its propensity to undergo certain chemical transformations.
Molecular Modeling and Simulation for Ligand-Target Interactions
Molecular modeling techniques are powerful tools for investigating how molecules like this compound and its analogs might interact with biological targets, such as proteins and receptors. These methods are instrumental in drug discovery and design.
Prediction of Binding Affinities and Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net This method is widely used to screen virtual libraries of compounds and to propose binding modes for further experimental validation. researchgate.net
Derivatives of bicyclo[2.2.2]octane have been the subject of molecular docking studies to understand their interactions with various biological targets. For example, arylmethylene quinuclidine (B89598) derivatives, which share a similar rigid bicyclic core, have been docked into the orthosteric binding site of the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov These studies have successfully predicted the experimentally observed trends in binding affinity and have highlighted the importance of specific interactions, such as hydrogen bonding between the ligand and conserved amino acid residues in the receptor's binding pocket. nih.gov
More advanced techniques, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, can be used to estimate the free energy of binding. mdpi.comnih.gov These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more quantitative prediction of binding affinity. mdpi.comnih.gov For instance, these methods have been applied to inhibitors of the SARS-CoV-2 main protease that feature a bicyclo[2.2.2]octene scaffold. nih.gov
For this compound and its analogs, molecular docking and binding free energy calculations can be used to predict their potential as ligands for various receptors, guiding the synthesis and biological evaluation of new compounds.
Table 2: Computational Methods in Ligand-Target Interaction Studies
| Computational Method | Application | Key Information Obtained |
| Molecular Docking | Predicts the binding pose of a ligand in a receptor's active site. | Preferred orientation, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). researchgate.netnih.gov |
| MM/PBSA & MM/GBSA | Estimates the free energy of binding between a ligand and a receptor. | Quantitative prediction of binding affinity (ΔGbind). mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-receptor complex over time. | Stability of the binding pose, conformational changes in the ligand and receptor upon binding. mdpi.com |
Dynophore Analysis and Free Energy Calculations in Complex Systems
Dynophore analysis and free energy calculations are advanced computational methods used to understand the dynamic interactions between a ligand and its target receptor, as well as to quantify the binding affinity. These techniques are particularly valuable in drug discovery and materials science for optimizing the properties of bicyclo[2.2.2]octane-based compounds.
Recent research has utilized these methods to explore the potential of fused bicyclo[2.2.2]octene derivatives as non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease. nih.gov Molecular simulations, in conjunction with dynophore analyses and endpoint free energy calculations, provided crucial insights for the future optimization of these compounds as potential antiviral agents. nih.gov The study highlighted how the rigid bicyclo[2.2.2]octene scaffold can mimic the pharmacophore pattern of known inhibitors, positioning hydrophobic moieties into the sub-pockets of the enzyme's active site. nih.gov
In a similar vein, in silico studies on bicyclo[2.2.2]octane analogues of atorvastatin (B1662188), a cholesterol-lowering drug, have been conducted to assess their potential as HMG-CoA reductase inhibitors. researchgate.net After initial docking studies, molecular dynamics simulations were performed on the most promising analogues to evaluate their stability within the active site. The binding free energy was then calculated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method from the molecular dynamics trajectories. researchgate.net These calculations revealed that a specific analogue exhibited a promising docking score and MM-GBSA value, suggesting it could be a potent inhibitor. researchgate.net
The table below summarizes the results of the MM-GBSA calculations for the most promising atorvastatin analogue.
| Compound | Docking Score (kcal/mol) | MM-GBSA (kcal/mol) |
| Analogue 1a | -8.99 | -45.35 |
| Atorvastatin (Reference) | -9.14 | Not Reported |
| Data sourced from in silico studies on atorvastatin analogues. researchgate.net |
These computational approaches are not limited to biological systems. High-throughput screening of the entire chemical space of the bicyclo[2.2.2]octane motif, with systematic variation of constituent atoms (carbon, silicon, and germanium), has been performed to assess their electron transport properties. chemrxiv.org These calculations, based on non-equilibrium Green's function (NEGF) approach and density functional theory (DFT), have identified many members of this class as exceptional single-molecule insulators due to destructive σ-interference. chemrxiv.org
Theoretical Studies on Stereoselectivity and Reaction Pathways
Theoretical studies play a critical role in elucidating the mechanisms of chemical reactions and predicting their stereochemical outcomes. For reactions involving the bicyclo[2.2.2]octane framework, computational chemistry provides a molecular-level understanding of how stereoselectivity is achieved and what reaction pathways are most favorable.
One area of significant investigation is the Diels-Alder reaction, a powerful method for constructing the bicyclo[2.2.2]octane core. nih.govnih.govarkat-usa.org Theoretical calculations have been employed to predict the facial selectivity and regioselectivity of these cycloadditions. For instance, in the synthesis of bicyclo[2.2.2]octanes designed to mimic the LXXLL motif of steroid receptor coactivators, steric energy calculations were used to predict the relative stability of different isomers formed during a Diels-Alder reaction. nih.gov These calculations helped in assigning the structure of a minor regioisomer. nih.gov
In the context of asymmetric catalysis, computational studies have been instrumental in understanding the origins of enantioselectivity. For the iridium-catalyzed asymmetric cyclopropanation of sulfoxonium ylides, DFT calculations were performed to investigate the reaction pathway and the factors governing stereoselectivity. liverpool.ac.uk These calculations revealed that the observed stereoselectivity primarily arises from the distortion of the substrate in the transition state. liverpool.ac.uk The free energy changes along the computed reaction pathway were calculated to identify the most favorable route and to understand the formation of side products. liverpool.ac.uk
The table below presents the calculated free energy changes for a key step in the iridium-catalyzed cyclopropanation.
| Reaction Pathway | Relative Free Energy (kcal/mol) |
| Cross-dimerization | 0 (Reference) |
| Cyclization (Side Product) | > +3 |
| Data from computational studies on iridium-catalyzed cyclopropanation. liverpool.ac.uk |
Furthermore, theoretical investigations have shed light on the biosynthesis of fungal indole (B1671886) alkaloids containing the bicyclo[2.2.2]diazaoctane ring system. nih.gov Computational studies on the intramolecular Diels-Alder (IMDA) reaction, a key step in the biosynthesis, have explored the anti-selectivity of cycloadditions for oxindole-based derivatives. nih.gov This suggests that the stereochemistry of the final natural product may be determined by the sequence of enzymatic reactions. nih.gov
The enantioselective synthesis of bicyclo[2.2.2]octenones through a copper-mediated oxidative dearomatization/[4+2] dimerization cascade has also been rationalized with the aid of theoretical considerations. nih.gov While not explicitly detailed with calculations in the provided source, the understanding of the stereoselective α-ketol rearrangement and subsequent dimerization relies on established principles of reaction mechanisms that are often supported by computational models. nih.gov
Structural Analogs and Functionalized Derivatives of Bicyclo 2.2.2 Octan 2 Yl Methanol
Synthesis and Transformations of Key Intermediates
The accessibility of functionalized bicyclo[2.2.2]octane derivatives is highly dependent on the synthesis and subsequent chemical manipulation of key intermediates. Among these, ketone and dione (B5365651) derivatives, as well as their unsaturated counterparts, are of paramount importance due to the reactivity of the carbonyl and olefinic groups.
Bicyclo[2.2.2]octan-2-one and its dione analogs are fundamental building blocks for accessing a variety of more complex derivatives. Their synthesis can be achieved through several routes, including sequential Michael additions and Diels-Alder reactions. For instance, bicyclo[2.2.2]octan-2-ones can be prepared via two sequential Michael additions of an enolate to methyl vinyl ketone. blucher.com.br This method provides a convenient alternative to the traditional Diels-Alder approach. blucher.com.br
The synthesis of bicyclo[2.2.2]octane-2,6-dione can be accomplished through a conjugate addition of Meldrum's acid to 2-cyclohexenone, followed by cyclization in polyphosphoric acid and acetic acid. researchgate.net This dione is a valuable precursor; for example, it can be reduced by baker's yeast to yield the chiral (1R, 4S, 6S)-bicyclo[2.2.2]octane-6-ol-2-one. researchgate.net Optically active bicyclo[2.2.2]octane-2,5-dione has also been synthesized, highlighting the importance of this class of compounds in asymmetric synthesis. nih.govescholarship.org A 1,2-carbonyl transposition route starting from optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one has been successfully employed to prepare optically active (1S,4S)-bicyclo[2.2.2]octane-2,5-dione with high enantiomeric purity. nih.gov
These ketone and dione intermediates undergo a variety of transformations. For example, the 6-keto group of bicyclo[2.2.2]octane-2,6-dione can be selectively reduced to a secondary alcohol using sodium in liquid ammonia (B1221849) and t-butanol (Birch reduction). Furthermore, these ketones are precursors for the synthesis of 2-azabicyclo[3.2.2]nonanes, which have shown promising antiprotozoal activities. nih.gov The transformation involves a one-step procedure from the corresponding bicyclo[2.2.2]octan-2-ones. nih.gov
A summary of representative transformations of bicyclo[2.2.2]octan-2-one and its dione derivatives is presented below:
| Starting Material | Reagents and Conditions | Product | Reference |
| Cyclohex-2-enone | LDA, Methyl vinyl ketone | Bicyclo[2.2.2]octan-2-one | blucher.com.br |
| 2-Cyclohexenone | Meldrum's acid, then PPA/acetic acid | Bicyclo[2.2.2]octane-2,6-dione | researchgate.net |
| Bicyclo[2.2.2]octane-2,6-dione | Baker's yeast | (1R, 4S, 6S)-Bicyclo[2.2.2]octane-6-ol-2-one | researchgate.net |
| (1R,4S,6S)-6-Hydroxybicyclo[2.2.2]octan-2-one | Multi-step synthesis | (1S,4S)-Bicyclo[2.2.2]octane-2,5-dione | nih.gov |
| Bicyclo[2.2.2]octan-2-ones | One-step procedure | 2-Azabicyclo[3.2.2]nonanes | nih.gov |
Unsaturated bicyclo[2.2.2]octene analogs are another crucial class of intermediates, primarily synthesized through Diels-Alder reactions. arkat-usa.org The double bond within this rigid framework offers a site for a multitude of chemical transformations. The reactivity of the bicyclo[2.2.2]octene system has been extensively studied, revealing its utility in constructing complex molecular architectures.
The reaction of bicyclo[2.2.2]octene with N-bromosuccinimide (NBS) leads to a mixture of products, including rearranged monobromides and saturated dibromides, demonstrating the potential for skeletal rearrangements in this system. sci-hub.se The double bond can also participate in metathesis reactions. For instance, ring-closing metathesis (RCM) of diallyl derivatives of bicyclo[2.2.2]octene has been used to synthesize propellane derivatives. nih.gov Interestingly, the double bond within the bicyclo[2.2.2]octene core can exhibit different reactivity compared to other olefins in the same molecule. nih.gov
Furthermore, the bicyclo[2.2.2]octenone skeleton can undergo oxidative scission of the C-C single bond adjacent to the ketone, leaving the olefin intact for further functionalization. acs.org This chemoselective cleavage provides access to highly functionalized cyclohexene (B86901) derivatives. acs.org The versatility of the bicyclo[2.2.2]octene framework is also highlighted in its use for the synthesis of fused bicyclo[2.2.2]octenes, which are precursors to a variety of substituted derivatives. arkat-usa.org
Key reactions involving unsaturated bicyclo[2.2.2]octene analogs are summarized in the table below:
| Starting Material | Reagents and Conditions | Product(s) | Reference |
| 1,3-Cyclohexadiene (B119728) | Ethylene | Bicyclo[2.2.2]octene | sci-hub.se |
| Bicyclo[2.2.2]octene | N-Bromosuccinimide | Monobromides and dibromides | sci-hub.se |
| Diallyl-bicyclo[2.2.2]octene derivative | Grubbs catalyst | Propellane derivative | nih.gov |
| Bicyclo[2.2.2]octenone | Hydroxylamine, then acid | Oxidative scission products (functionalized cyclohexenes) | acs.org |
The introduction of spirocyclic systems and heteroatoms such as oxygen and nitrogen into the bicyclo[2.2.2]octane scaffold leads to derivatives with unique three-dimensional structures and properties.
Spiro-bicyclo[2.2.2]octane derivatives have been synthesized as potential mimetics of the anticancer drug paclitaxel. rsc.orglu.se The synthetic strategy for these compounds often involves a double Michael addition and ring-closing metathesis as key steps. rsc.org Another approach to spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives involves a domino reaction of 1,3-indanedione and 3-methyleneoxindoles. acs.org A two-directional approach utilizing a [2+2+2] co-trimerization and a Diels-Alder reaction has also been developed for the synthesis of spirocycles containing the bicyclo[2.2.2]octane system.
Oxa-bicyclo[2.2.2]octane derivatives have been explored as bioisosteres of the phenyl ring, offering improved physicochemical properties for drug candidates. enamine.netnih.govresearchgate.net The synthesis of the 2-oxabicyclo[2.2.2]octane core can be achieved through the iodocyclization of cyclohexane-containing alkenyl alcohols. enamine.netnih.govresearchgate.net These oxabicycles can be further functionalized to be incorporated into known drug structures like Imatinib and Vorinostat. enamine.netnih.govresearchgate.net
Aza-bicyclo[2.2.2]octane derivatives, also known as quinuclidines, are of significant interest in medicinal chemistry. An improved four-step synthesis of 2-azabicyclo[2.2.2]octane has been reported starting from p-aminobenzoic acid. tandfonline.com These nitrogen-containing bicyclic systems have been incorporated into novel opioid ligands and have shown high affinity for opioid receptors. nih.gov Furthermore, spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin-2′-one] has been synthesized and identified as a potent and selective α7 nicotinic receptor agonist. acs.org
The following table provides an overview of the synthesis of these variants:
| Variant | Synthetic Approach | Key Starting Materials | Resulting Scaffold | Reference |
| Spiro | Double Michael addition, Ring-closing metathesis | Cyclohexenone derivatives | Spiro-bicyclo[2.2.2]octane | rsc.org |
| Spiro | Domino reaction | 1,3-Indanedione, 3-Methyleneoxindoles | Spiro[bicyclo[2.2.2]octane-2,3′-indoline] | acs.org |
| Oxa | Iodocyclization | Cyclohexane-containing alkenyl alcohols | 2-Oxabicyclo[2.2.2]octane | enamine.netnih.govresearchgate.net |
| Aza | Multi-step synthesis from p-aminobenzoic acid | p-Aminobenzoic acid | 2-Azabicyclo[2.2.2]octane | tandfonline.com |
| Aza | Synthesis of opioid ligands | Azabicyclo[2.2.2]octane skeleton | Functionalized azabicyclo[2.2.2]octanes | nih.gov |
| Aza-Spiro | Chiral synthesis | Quinuclidin-3-one | Spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin-2′-one] | acs.org |
Scaffold Modifications for Specific Research Objectives
The bicyclo[2.2.2]octane core is frequently modified to serve as a rigid scaffold for positioning functional groups in a well-defined spatial orientation. These modifications are driven by the specific requirements of the research target, be it a new therapeutic agent or a novel material.
The incorporation of heteroatoms such as nitrogen and oxygen directly into the bicyclic framework dramatically alters the properties of the parent hydrocarbon. As discussed previously, oxa- and aza-bicyclo[2.2.2]octane derivatives are of significant interest. The synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes has been systematically explored, demonstrating the feasibility of creating these heterocyclic analogs. nih.govresearchgate.netresearchgate.net
The introduction of nitrogen can be achieved through various synthetic routes, including the cyclization of aminocyclohexane carboxylic acids to form a bicyclic lactam, which is then reduced. tandfonline.com These aza-derivatives are valuable in medicinal chemistry, for example, in the development of novel opioid ligands and nicotinic receptor agonists. nih.govacs.org The synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones further illustrates the transformation of the carbon skeleton to a nitrogen-containing one. nih.gov
The rigid bicyclo[2.2.2]octane scaffold is an ideal platform for the construction of multi-functionalized molecules with precise three-dimensional arrangements of substituents. These derivatives have found applications in various fields, including asymmetric catalysis and drug design.
A notable example is the synthesis of cis-2,5-diaminobicyclo[2.2.2]octane, which serves as a new C2-symmetric scaffold for Salen-metal complexes used in asymmetric catalysis. acs.org These complexes have shown high efficiency and stereoselectivity in reactions like the hetero-Diels-Alder and Nozaki-Hiyama-Kishi reactions. acs.org
In the realm of medicinal chemistry, multi-substituted bicyclo[2.2.2]octane derivatives have been designed as potential inhibitors of influenza virus sialidase. nih.gov A novel synthesis of a tetrasubstituted bicyclo[2.2.2]octane ring system was achieved using a tandem Henry cyclization as the key step. nih.gov Furthermore, spiro-bicyclo[2.2.2]octane derivatives have been synthesized as mimetics of paclitaxel, a potent anti-cancer agent. rsc.org This work highlights the utility of the bicyclo[2.2.2]octane core as a rigid scaffold to mimic the conformation of complex natural products. rsc.orglu.se The synthesis of these complex molecules often requires multi-step sequences, including the preparation of bridgehead-substituted bicyclo[2.2.2]octane-2,6-diones. lu.se
The development of synthetic routes to various 1,4-disubstituted bicyclo[2.2.2]octane derivatives is also of significant interest, as these compounds are important building blocks for therapeutic agents and specialty polymers. google.com
A summary of multi-functionalized bicyclo[2.2.2]octane derivatives and their applications is provided below:
| Derivative | Key Functional Groups | Application | Reference |
| cis-2,5-Diaminobicyclo[2.2.2]octane | Two amino groups | Asymmetric catalysis (Salen complexes) | acs.org |
| Tetrasubstituted bicyclo[2.2.2]octane | Acetylamino, hydroxy, propoxy, carboxylic acid | Potential influenza virus sialidase inhibitor | nih.gov |
| Spiro-bicyclo[2.2.2]octane derivatives | Various side chains mimicking paclitaxel | Paclitaxel mimetics for cancer therapy | rsc.orglu.se |
| 1,4-Disubstituted bicyclo[2.2.2]octanes | Various substituents at bridgehead positions | Building blocks for therapeutic agents and polymers | google.com |
Conclusion and Future Research Directions
Summary of Key Research Advances in {Bicyclo[2.2.2]octan-2-yl}methanol Chemistry
The synthesis of the bicyclo[2.2.2]octane core, the foundational structure of this compound, has been a central focus of research. The Diels-Alder reaction remains a cornerstone in constructing this bicyclic system. arkat-usa.org A common strategy involves the [4+2] cycloaddition of a suitable diene, such as a 1,3-cyclohexadiene (B119728) derivative, with a dienophile. For instance, the reaction of 2H-pyran-2-ones with maleic anhydride (B1165640) can yield highly substituted bicyclo[2.2.2]octene derivatives, which can then be further elaborated. arkat-usa.org
Once the bicyclic framework is established, the introduction of the hydroxymethyl group at the 2-position is typically achieved through the reduction of a corresponding carbonyl compound. A prevalent precursor is bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, which can be reduced to {bicyclo[2.2.2]oct-5-en-2-yl}methanol. Subsequent hydrogenation of the double bond then yields the saturated target molecule, this compound. The reduction of the corresponding ketone, bicyclo[2.2.2]octan-2-one, to the secondary alcohol, bicyclo[2.2.2]octan-2-ol, followed by functional group manipulation to introduce the methanol (B129727) moiety, represents an alternative pathway. google.com
Recent advancements have also focused on the synthesis of related functionalized bicyclo[2.2.2]octane derivatives, such as diols and dicarboxylic acids, which can serve as precursors or structural analogues. For example, a patent describes a process for preparing 1,4-disubstituted bicyclo[2.2.2]octane derivatives, including diols, through a transition metal-catalyzed reaction. Another study details the synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid. researchgate.net These developments expand the toolbox for creating a variety of substituted bicyclo[2.2.2]octane scaffolds.
Emerging Methodologies and Unresolved Synthetic Challenges
A significant challenge in the synthesis of this compound and its derivatives lies in controlling stereochemistry. The rigid bicyclic structure can exist as different stereoisomers, and achieving high stereoselectivity is crucial for applications in areas like medicinal chemistry. To address this, researchers have explored various strategies. One approach involves the use of chiral catalysts in the Diels-Alder reaction to induce asymmetry from the outset. Another method is the base-catalyzed epimerization of bicyclo[2.2.2]octan-2-ol derivatives to obtain the desired isomer. nih.gov For instance, the use of potassium tert-butoxide has been shown to be effective in this epimerization process. nih.gov
Furthermore, the potential for polymerization during certain synthetic steps, particularly in Diels-Alder reactions, can lead to lower yields and purification difficulties. escholarship.org The development of reaction conditions that minimize these side reactions is a key consideration for the practical synthesis of this compound and its derivatives.
Untapped Potential in Molecular Design, Chemical Biology, and Materials Science
The rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane scaffold makes it an attractive building block for a wide range of applications.
Molecular Design and Chemical Biology:
In medicinal chemistry, the bicyclo[2.2.2]octane core serves as a non-planar bioisostere for aromatic rings, offering a way to improve the physicochemical properties of drug candidates. researchgate.net The defined spatial orientation of substituents on this scaffold allows for precise interactions with biological targets. Derivatives of this compound have shown promise as bioactive molecules. For instance, esters of bicyclo[2.2.2]octan-2-ols have demonstrated significant antiprotozoal activity against the causative agents of malaria and sleeping sickness. nih.govresearchgate.net Specifically, certain benzoate (B1203000) and nicotinate (B505614) derivatives have exhibited high antiplasmodial and antitrypanosomal activities. nih.gov The rigid framework has also been incorporated into potential inhibitors for the SARS-CoV-2 main protease (3CLpro), highlighting its versatility as a scaffold for antiviral drug discovery. nih.govnih.gov
Materials Science:
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for {bicyclo[2.2.2]octan-2-yl}methanol?
- Methodological Answer : Copper-catalyzed intermolecular amidation is a robust approach for functionalizing bicyclo[2.2.2]octane derivatives. For example, reactions using CuI with (MeO)₂Phen as a ligand in 1,2-dichlorobenzene at 100°C yield substituted products with 65% efficiency . Alternative methods include deamination of bicyclo[2.2.2]octan-2-yl-amines using nitrous acid or solvolysis of N-phenyltriazenes, which generate classical carbonium ions for downstream functionalization .
Q. How is the structural integrity of this compound confirmed in synthetic chemistry?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for verifying stereochemistry. For structurally analogous compounds like quinine (which shares the bicyclo[2.2.2]octane core), NMR data (e.g., δ<sup>1</sup>H and δ<sup>13</sup>C) and crystal structures confirm the spatial arrangement of substituents, such as the hydroxyl and methoxy groups .
Q. What safety protocols are recommended for handling this compound derivatives?
- Methodological Answer : Safety data sheets for related bicyclo[2.2.2]octane derivatives (e.g., (4-Aminobicyclo[2.2.2]octan-1-yl)methanol) classify hazards as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Researchers must use fume hoods, wear nitrile gloves, and employ eye protection. First-aid measures include immediate rinsing with water for eye exposure and fresh air for inhalation .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes in this compound derivatives?
- Methodological Answer : Deamination studies reveal that solvolysis of bicyclo[2.2.2]octan-2-yl-amines in acetic acid produces unrearranged products (e.g., bicyclo[2.2.2]octan-2-ol) due to classical carbonium ion intermediates. However, minor rearrangements to non-classical ions occur under kinetic control, as shown by product distribution comparisons with toluene-p-sulphonate solvolysis .
Q. What computational models predict the stability of this compound under varying pH conditions?
- Methodological Answer : Density functional theory (DFT) calculations can model protonation states using experimental pKa values. For example, quinine (a bicyclo[2.2.2]octane derivative) has a pKa of 8.56, suggesting preferential stability in neutral-to-alkaline conditions . Molecular dynamics (MD) simulations further predict hydration effects on conformational flexibility .
Q. How does the bicyclo[2.2.2]octane scaffold influence enzyme binding affinity in drug design?
- Methodological Answer : Molecular docking studies with cytochrome P450 2D6 (CYP2D6) demonstrate that the rigid bicyclo[2.2.2]octane core enhances binding via hydrophobic interactions and restricts rotational freedom, as seen with quinine. Free energy perturbation (FEP) analysis quantifies binding entropy changes caused by scaffold rigidity .
Key Research Challenges
- Contradictory Evidence : While classical carbonium ions dominate deamination pathways , computational models suggest non-classical intermediates may contribute to stereochemical anomalies in solvolysis .
- Data Gaps : Toxicological profiles for this compound derivatives remain incomplete, necessitating acute toxicity assays (e.g., OECD 423) and Ames tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
